molecular formula C10H7FINO2 B3143142 methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate CAS No. 518058-71-4

methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

Cat. No.: B3143142
CAS No.: 518058-71-4
M. Wt: 319.07 g/mol
InChI Key: ATQLSIIXLDWXRF-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a fluorine atom at the 5th position, an iodine atom at the 3rd position, and a carboxylate ester group at the 2nd position of the indole ring. These substitutions confer unique chemical properties and potential biological activities to the compound .

Properties

IUPAC Name

methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FINO2/c1-15-10(14)9-8(12)6-4-5(11)2-3-7(6)13-9/h2-4,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQLSIIXLDWXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a 5-fluoroindole precursor, followed by esterification to introduce the carboxylate group. The reaction conditions often involve the use of iodine reagents and catalysts under controlled temperatures to ensure selective iodination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted indoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.

    Biology: The compound can be used in studies involving indole-based biological pathways and enzyme interactions.

    Medicine: Indole derivatives are known for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. This compound may be investigated for similar applications.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating various biochemical pathways. The fluorine and iodine substitutions may enhance the compound’s binding affinity and specificity towards certain molecular targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological interactions. These substitutions may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various scientific research applications .

Biological Activity

Methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Overview of Indole Derivatives

Indole derivatives, including this compound, are recognized for their diverse biological activities. They play crucial roles in various biochemical pathways and are involved in the modulation of numerous physiological processes. The unique structural features of indoles allow them to interact with multiple biological targets, making them valuable in drug discovery.

Target of Action
this compound interacts with various receptors, particularly those involved in signaling pathways related to cancer, inflammation, and infectious diseases.

Mode of Action
The compound undergoes electrophilic substitution reactions due to the delocalization of π-electrons, facilitating interactions with nucleophilic sites on enzymes and receptors. This reactivity is pivotal for its biological effects, including inhibition or activation of key enzymes.

Biochemical Pathways
Indole derivatives are involved in several biochemical pathways, including the degradation of tryptophan and the modulation of neurotransmitter systems. This compound may influence these pathways, contributing to its therapeutic potential.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting cancer cell proliferation and inducing apoptosis. For instance, studies have shown that indole derivatives can inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.

Antiviral Activity

Indole derivatives have been explored for their antiviral activities , particularly against influenza A and HIV. The compound's structural characteristics may enhance its ability to inhibit viral replication through interactions with viral proteins.

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory effects , which may be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Pharmacokinetics

The pharmacokinetics of this compound can vary significantly based on its chemical structure. Factors such as solubility, bioavailability, and metabolic stability are crucial for determining its therapeutic efficacy. Studies suggest that modifications to the indole structure can improve these properties, enhancing its potential as a drug candidate.

Research Applications

This compound serves as a valuable building block in the synthesis of more complex indole derivatives for medicinal chemistry applications. Its diverse biological activities make it a candidate for developing novel therapeutic agents targeting various diseases.

Case Studies and Research Findings

StudyFindings
Benchchem (2024)The compound is implicated in indole-based biological pathways and shows inhibitory activity against influenza A.
MDPI (2023)Indole derivatives exhibit significant anticancer effects through kinase inhibition .
PMC (2013)Modifications at the N1 position of indoles can enhance solubility and metabolic stability while retaining biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate
Reactant of Route 2
methyl 5-fluoro-3-iodo-1H-indole-2-carboxylate

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